1-(Bromomethyl)cyclopentane-1-carbonitrile
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Overview
Description
1-(Bromomethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H10BrN. It is a derivative of cyclopentane, where a bromomethyl group and a nitrile group are attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclopentane-1-carbonitrile. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Reduction: Cyclopentylmethylamine.
Oxidation: Cyclopentanecarboxylic acid.
Scientific Research Applications
1-(Bromomethyl)cyclopentane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is utilized in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)cyclopentane-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in reduction and oxidation reactions, leading to the formation of various functional groups. These transformations are crucial for its applications in organic synthesis and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Chloromethyl)cyclopentane-1-carbonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Cyclopentylmethylamine: A reduced form of 1-(Bromomethyl)cyclopentane-1-carbonitrile, used in different applications.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a nitrile group, which allows it to undergo a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-(bromomethyl)cyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFFITHVQYTUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CBr)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936174-22-9 |
Source
|
Record name | 1-(bromomethyl)cyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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